molecular formula C12H13N3O4 B2443519 N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 952862-70-3

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2443519
CAS No.: 952862-70-3
M. Wt: 263.253
InChI Key: NXFCRLJWDWKIMS-UHFFFAOYSA-N
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Description

“N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a chemical compound that contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound also contains a dimethoxyphenyl group, which is a phenyl group substituted with two methoxy groups, and an acetamide group, which is derived from acetic acid .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions, such as temperature, pressure, and the presence of other reagents. Without specific information or experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Synthesis and Characterization

  • A significant body of research involves the synthesis and characterization of 1,3,4-oxadiazole derivatives, showcasing diverse pharmacological potentials. These compounds are synthesized through various chemical processes, including the conversion of aromatic organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives. The structural confirmation of these compounds is achieved through NMR, IR, and mass spectral data, underlining their potential in medicinal chemistry due to their activities against enzymes like acetylcholinesterase and lipoxygenase (Rehman et al., 2013).

Antimicrobial and Anti-Enzymatic Potential

  • Various studies have reported on the antimicrobial and anti-enzymatic potential of 1,3,4-oxadiazole and acetamide derivatives. These compounds display significant inhibitory effects against both gram-positive and gram-negative bacteria, as well as fungal strains, highlighting their potential as broad-spectrum antimicrobial agents. Moreover, their activities against enzymes like lipoxygenase suggest potential anti-inflammatory applications (Nafeesa et al., 2017).

Antitumor and Anti-inflammatory Activities

  • The antitumor and anti-inflammatory properties of 1,3,4-oxadiazole derivatives have been explored through in vitro and in vivo studies. These compounds demonstrate significant inhibitory effects on tumor growth and inflammation, backed by molecular docking studies which reveal their mechanisms of action at the molecular level. Such findings underscore the therapeutic potential of these compounds in the treatment of cancer and inflammatory diseases (Basra et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery where the compound’s interactions with various proteins, enzymes, or cellular structures are investigated . Without specific studies or data, it’s not possible to provide a mechanism of action for this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety data sheets provide information on handling, storage, and disposal, as well as first-aid measures and personal protective equipment recommendations .

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-7(16)13-12-15-14-11(19-12)9-6-8(17-2)4-5-10(9)18-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFCRLJWDWKIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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